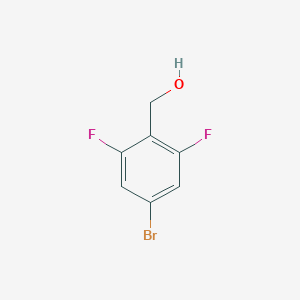

4-Bromo-2,6-difluorobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2,6-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRHFWSNUFIKER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CO)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378355 | |

| Record name | 4-Bromo-2,6-difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162744-59-4 | |

| Record name | 4-Bromo-2,6-difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-difluorobenzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2,6-difluorobenzyl alcohol chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-2,6-difluorobenzyl alcohol

Abstract

This compound, a trifunctional aromatic compound, serves as a pivotal building block in contemporary synthetic chemistry. Its unique electronic and steric properties, conferred by the strategic placement of two fluorine atoms and a bromine atom on the benzene ring, make it a highly versatile intermediate. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel pharmaceuticals and advanced materials. Authored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective utilization in research and development settings.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The incorporation of fluorine into organic molecules is a well-established strategy for modulating the physicochemical and biological properties of a compound. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS No. 162744-59-4) is an exemplar of a fluorinated building block that has gained prominence in medicinal chemistry and materials science.[1] The molecule's architecture, featuring a reactive benzylic alcohol, a versatile brominated handle for cross-coupling reactions, and the directing and activating effects of the ortho-fluorine atoms, provides a powerful platform for molecular elaboration.[1] This guide aims to provide a comprehensive overview of this valuable synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis.

Physical Properties

This compound is a white to light yellow crystalline solid at room temperature.[2][] Its key physical properties are summarized in the table below. The ortho-fluorine atoms contribute to a higher melting point compared to its non-fluorinated analogues due to altered crystal packing and intermolecular interactions.

| Property | Value | Source(s) |

| CAS Number | 162744-59-4 | |

| Molecular Formula | C₇H₅BrF₂O | [2] |

| Molecular Weight | 223.01 g/mol | [] |

| Appearance | White to light yellow powder or crystals | [2][] |

| Melting Point | 76-81 °C | [] |

| Boiling Point | 250 °C | [][4] |

| Density | 1.744 g/cm³ | [][4] |

| pKa | 13.21 ± 0.10 (Predicted) | [4] |

Spectroscopic Characterization

While comprehensive spectral data from open literature is limited, the expected spectroscopic signatures can be predicted based on its structure. These are critical for reaction monitoring and product confirmation.

-

¹H NMR: The proton NMR spectrum would be expected to show a triplet for the aromatic protons due to coupling with the two equivalent fluorine atoms. The benzylic CH₂ protons would likely appear as a singlet or a finely split multiplet, and the hydroxyl proton would be a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR would be characterized by distinct C-F couplings. The carbon atoms directly bonded to fluorine would exhibit large one-bond coupling constants (¹JC-F), and smaller two- and three-bond couplings would be observed for the other aromatic carbons.

-

IR Spectroscopy: The infrared spectrum would feature a prominent broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-F stretching bands would be observed in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis and Manufacturing

The primary route to this compound involves the reduction of a suitable carbonyl precursor. A common and efficient laboratory-scale synthesis starts from 1-bromo-3,5-difluorobenzene.

Synthesis of 4-Bromo-2,6-difluorobenzaldehyde

The precursor aldehyde can be synthesized via ortho-lithiation of 1-bromo-3,5-difluorobenzene, followed by formylation.[5] The strong directing effect of the fluorine atoms facilitates selective lithiation at the C2 position.

Caption: Synthesis of the aldehyde precursor.

Experimental Protocol: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde [5]

-

Dissolve 1-bromo-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -70 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF, maintaining the temperature at -70 °C. Stir for 30 minutes.

-

Add N,N-dimethylformamide (DMF) or N-formylpiperidine dropwise to the reaction mixture.

-

Allow the mixture to slowly warm to 0 °C.

-

Quench the reaction by pouring it into cold water or a dilute acid solution (e.g., 1N HCl).

-

Extract the product with an organic solvent such as ethyl acetate or methyl tert-butyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-bromo-2,6-difluorobenzaldehyde.

Reduction to this compound

The final step is the reduction of the aldehyde. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. It has also been reported that this alcohol can be obtained by the reduction of the corresponding carboxylic acid.[4]

Caption: Reduction of the aldehyde to the target alcohol.

Experimental Protocol: Reduction to this compound

-

Dissolve 4-bromo-2,6-difluorobenzaldehyde in methanol or ethanol at room temperature.

-

Add sodium borohydride (NaBH₄) portion-wise to the solution. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Carefully quench the reaction with water or dilute acid to destroy excess NaBH₄.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Recrystallize or purify by column chromatography to obtain pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its three distinct reactive sites: the hydroxyl group, the bromine atom, and the electron-deficient aromatic ring.

Reactions at the Hydroxyl Group

The primary alcohol functionality can undergo a range of standard transformations:

-

Oxidation: Mild oxidation (e.g., with manganese dioxide or PCC) will regenerate the aldehyde, while stronger oxidizing agents will produce 4-bromo-2,6-difluorobenzoic acid.

-

Etherification: Deprotonation with a base followed by reaction with an alkyl halide (Williamson ether synthesis) yields the corresponding ethers.[6][7]

-

Esterification: Reaction with carboxylic acids (Fischer esterification) or acyl chlorides provides the corresponding esters.

Reactions at the Bromine Atom

The C-Br bond is the key to elaborating the molecular scaffold, primarily through palladium-catalyzed cross-coupling reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups.

-

Heck Coupling: Reaction with alkenes forms substituted styrenes.

-

Buchwald-Hartwig Amination: Coupling with amines provides access to substituted anilines.

-

Sonogashira Coupling: Reaction with terminal alkynes yields aryl alkynes.

The ortho-fluorine atoms can influence the reactivity in these coupling reactions by altering the electron density at the carbon-bromine bond and potentially coordinating with the metal catalyst.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Materials Science

This compound is a crucial intermediate in the synthesis of biologically active molecules and advanced materials.[2]

-

Pharmaceutical Development: It is highly valued in the synthesis of novel drug candidates.[1] The difluorobromoaryl motif is present in a variety of therapeutic agents, including kinase inhibitors (e.g., RET inhibitors), where the fluorine atoms can form critical hydrogen bonds or other interactions within the target protein's active site.[4] Its use has been noted in developing compounds with antimicrobial and anti-inflammatory properties.[2]

-

Agrochemicals: Similar to pharmaceuticals, the strategic fluorination of agrochemicals can enhance their efficacy and environmental stability.[2]

-

Materials Science: The compound serves as a building block for advanced polymers and coatings, where the fluorine content can impart desirable properties such as thermal stability, chemical resistance, and modified surface characteristics.[2]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure user safety.

Hazard Identification

According to safety data sheets, this compound is classified as an irritant.[8][9][10]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][10]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][11]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[8][10] Avoid formation of dust.[11]

-

Storage: Store in a cool, dry, and well-ventilated place.[8][11] Keep the container tightly closed and stored locked up.[8][9]

First-Aid Measures

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[8][9]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[8][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[8][10]

-

Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[12]

Conclusion

This compound is a strategically designed synthetic intermediate that offers a convergence of reactivity and functionality. Its trifunctional nature allows for sequential and orthogonal chemical modifications, making it an invaluable tool for accessing complex molecular targets. The insights provided in this guide—spanning its fundamental properties, synthesis, reactivity, and safe handling—are intended to empower researchers to fully leverage the potential of this versatile building block in their synthetic endeavors, from fundamental research to the development of next-generation pharmaceuticals and materials.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Aromatics: this compound.

- NIST. (n.d.). This compound, 2-methylpropyl ether. NIST Chemistry WebBook.

- NIST. (n.d.). This compound, ethyl ether. NIST Chemistry WebBook.

- The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- Tetrahedron. (n.d.). This compound.

- SpectraBase. (n.d.). 4-Bromobenzyl alcohol, heptafluorobutyrate - Optional[13C NMR] - Chemical Shifts.

- Hairui Chemical. (n.d.). 4-Bromo-2,6-difluorobenzyl alcohol_162744-59-4.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 4. This compound CAS#: 162744-59-4 [amp.chemicalbook.com]

- 5. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. This compound, 2-methylpropyl ether [webbook.nist.gov]

- 7. This compound, ethyl ether [webbook.nist.gov]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 4-BROMO-2-FLUOROBENZYL ALCOHOL - Safety Data Sheet [chemicalbook.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 4-Bromo-2,6-difluorobenzyl alcohol (CAS: 162744-59-4)

This guide provides an in-depth technical overview of 4-Bromo-2,6-difluorobenzyl alcohol, a key building block for researchers, medicinal chemists, and materials scientists. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on the underlying principles that make this molecule a valuable tool in modern chemical synthesis.

Introduction and Significance

This compound, with the CAS number 162744-59-4, is a highly functionalized aromatic alcohol. Its structure is characterized by a benzene ring substituted with a bromomethyl group, a bromine atom, and two fluorine atoms positioned ortho to the alcohol moiety. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a sought-after intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science.[1]

The presence of the fluorine atoms significantly influences the electronic properties of the aromatic ring, enhancing its electrophilicity and modulating the acidity of the benzylic proton. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The primary alcohol group provides a site for oxidation, esterification, etherification, and other common transformations. This trifecta of reactive sites makes this compound a valuable starting material for the construction of elaborate molecular architectures.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of a compound is paramount for its effective use in a laboratory setting.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 162744-59-4 | [] |

| Molecular Formula | C₇H₅BrF₂O | [] |

| Molecular Weight | 223.01 g/mol | [] |

| Appearance | White to light yellow powder or crystals | [1][3] |

| Melting Point | 76-81 °C (lit.) | [][3] |

| Boiling Point | 250 °C (estimated) | [3] |

| Density | 1.744 g/cm³ (estimated) | [3] |

| Purity | ≥98% (GC) | [1] |

Spectroscopic Characterization

Predicted ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the benzyl alcohol. The aromatic protons will likely appear as a multiplet in the aromatic region (δ 7.0-7.5 ppm), with coupling to the adjacent fluorine atoms. The methylene protons (-CH₂OH) would likely appear as a singlet or a triplet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) would be a broad singlet, with its chemical shift dependent on concentration and solvent.

Predicted ¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The carbon bearing the bromine (C-Br) and the carbons bearing the fluorine atoms (C-F) will show characteristic chemical shifts and coupling constants (J-coupling) with the fluorine atoms. The benzylic carbon (-CH₂OH) is expected to resonate around 60-65 ppm. The aromatic carbons will appear in the range of 110-160 ppm.

Predicted IR (Infrared) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-H stretching vibrations for the aromatic and methylene groups will be observed around 2850-3100 cm⁻¹. The C-O stretching of the primary alcohol will likely appear in the 1000-1050 cm⁻¹ region. Absorptions corresponding to C-Br and C-F bonds will be present in the fingerprint region.

Predicted MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of water, the hydroxymethyl group, and the bromine atom.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from 1-bromo-3,5-difluorobenzene.

Step 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde

The first step involves the formylation of 1-bromo-3,5-difluorobenzene. This is typically achieved via ortho-lithiation followed by quenching with a formylating agent.

Protocol: Ortho-lithiation and Formylation

-

Reaction Setup: A solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C.

-

Lithiation: A solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 eq) in a suitable solvent is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 30-60 minutes.

-

Causality: The strong base (LDA or n-BuLi) selectively deprotonates the aromatic ring at the position ortho to one of the fluorine atoms due to the directing effect of the fluorine substituents.

-

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) or N-formylpiperidine (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 4-bromo-2,6-difluorobenzaldehyde.

Step 2: Reduction to this compound

The second step is the reduction of the aldehyde functionality to a primary alcohol. This is a standard transformation in organic synthesis and can be accomplished using a variety of reducing agents.

Protocol: Aldehyde Reduction

-

Reaction Setup: 4-Bromo-2,6-difluorobenzaldehyde (1.0 eq) is dissolved in a suitable solvent, typically methanol or ethanol, in a round-bottom flask.

-

Reduction: The solution is cooled to 0 °C in an ice bath, and sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise.

-

Causality: Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aryl halide or the fluorine substituents.

-

-

Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the careful addition of water or dilute acid.

-

Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound, which can be further purified by recrystallization or flash column chromatography.

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from its trifunctional nature, allowing for a diverse range of chemical transformations.

Reactions at the Hydroxyl Group

The primary alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. It can also undergo etherification and esterification reactions to introduce a variety of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is a key site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron reagent. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.

-

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing access to arylethynyl compounds. These are valuable intermediates in the synthesis of conjugated materials and complex natural products.

-

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. It is a widely used method for the synthesis of arylamines, which are prevalent in medicinal chemistry.

A notable application of the 4-bromo-2,6-difluoroaryl scaffold is in the synthesis of protein kinase inhibitors. For instance, in the development of abemaciclib, a CDK4/6 inhibitor, a similar 4-bromo-2,6-difluoroaniline core undergoes a Miyaura borylation followed by a Suzuki coupling and a subsequent Buchwald-Hartwig amination to construct the complex heterocyclic structure.[4] This highlights the utility of the bromo-difluoro-substituted phenyl ring in sequential, high-yield cross-coupling strategies.

Applications in Medicinal Chemistry and Materials Science

This compound is a valuable building block in drug discovery. It has been incorporated into molecules with antimicrobial and anti-inflammatory properties.[1] Its use as a precursor for kinase inhibitors is particularly significant, as kinases are a major class of drug targets in oncology and other diseases.[4][5]

In materials science, the fluorine atoms can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic characteristics. This makes the compound a useful monomer or intermediate in the synthesis of advanced polymers and coatings.[1]

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated laboratory. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and highly valuable building block in modern organic synthesis. Its unique combination of a reactive alcohol, a versatile bromine handle for cross-coupling, and modulating fluorine substituents provides chemists with a powerful tool for the efficient construction of complex and functionally diverse molecules. Its demonstrated utility in the synthesis of bioactive compounds, particularly kinase inhibitors, underscores its importance for the future of drug discovery and development.

References

- Zhao, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(22), 16471–16559. ([Link])

- This compound (C7H5BrF2O) - PubChemLite. ([Link])

Sources

An In-Depth Technical Guide to the Physical Properties of 4-Bromo-2,6-difluorobenzyl alcohol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Bromo-2,6-difluorobenzyl alcohol in Modern Chemistry

This compound is a halogenated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its unique molecular architecture, featuring a bromine atom and two fluorine atoms on the phenyl ring, imparts distinct reactivity and physicochemical properties. These characteristics make it a valuable intermediate in the synthesis of complex, biologically active molecules. Researchers have successfully utilized this compound as a building block for novel therapeutic agents, including those with antimicrobial and anti-inflammatory properties.[1] Furthermore, its utility extends to materials science, where it serves in the development of advanced polymers and coatings.[1]

A thorough understanding of the physical properties of this compound is paramount for its effective application. These properties govern its behavior in reaction media, influence purification strategies, and are critical for the development of robust and scalable synthetic processes. This guide provides a comprehensive overview of the known physical characteristics of this compound, details the experimental methodologies for their determination, and offers insights into the interpretation of its spectral data.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized in the table below. This data has been compiled from various chemical suppliers and databases. It is important to note that while the melting point is widely reported and consistent, the boiling point and density values are less commonly cited and may be predicted rather than experimentally determined.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrF₂O | [2][][4] |

| Molecular Weight | 223.01 g/mol | [2][][4] |

| Appearance | White to light yellow powder or crystals | [][4] |

| Melting Point | 76-85 °C | [2][][5] |

| Boiling Point | 250 °C (unverified) | [] |

| Density | 1.744 g/cm³ (unverified) | [] |

| CAS Number | 162744-59-4 | [2][][4] |

Experimental Determination of Physical Properties

The precise determination of the physical properties of a solid compound like this compound is crucial for its characterization and use in synthesis. The following sections detail the standard experimental protocols for measuring its key physical parameters.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range of 0.5-1.0°C. Impurities typically lead to a depression and broadening of the melting point range.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of packed solid is achieved.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated temperature sensor.

-

Measurement: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last of the solid melts is recorded as the end of the melting range.

Figure 1: Workflow for Melting Point Determination.

Boiling Point Determination (for High-Melting Solids)

Given that this compound is a solid at room temperature with a relatively high reported boiling point, its experimental determination requires specific techniques suitable for such compounds. The Thiele tube method is a classic and effective approach.

Protocol: Thiele Tube Boiling Point Determination

-

Sample Preparation: A small amount of the sample (a few drops if melted, or a small amount of solid) is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the heat transfer is uniform.

-

Measurement: The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and be expelled. When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Data Recording: The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Figure 2: Thiele Tube Boiling Point Determination Workflow.

Density Determination

The density of a solid can be determined using several methods. Gas pycnometry is a highly accurate technique for determining the true density of a solid powder.

Protocol: Density Determination by Gas Pycnometry

-

Sample Preparation: A known mass of the dry this compound powder is accurately weighed and placed into the sample chamber of the gas pycnometer.

-

Apparatus Setup: The sample chamber is sealed. The instrument uses an inert gas, typically helium, which can penetrate small pores to provide a more accurate volume measurement.

-

Measurement: The analysis is initiated. The instrument automatically pressurizes the reference chamber with helium and then expands the gas into the sample chamber. The resulting pressure is measured.

-

Calculation: Based on the pressure difference and the known volumes of the chambers, the volume of the solid sample is calculated using the principles of Boyle's Law. The density is then calculated by dividing the mass of the sample by its measured volume.

Figure 3: Workflow for Density Determination by Gas Pycnometry.

Solubility Profile

The solubility of this compound in various solvents is a key parameter for its use in synthesis and purification. A qualitative assessment can be performed as follows:

Protocol: Qualitative Solubility Assessment

-

Solvent Selection: A range of common laboratory solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes).

-

Measurement: A small, measured amount of the solid (e.g., 10 mg) is placed in a series of small test tubes.

-

Observation: A measured volume of each solvent (e.g., 1 mL) is added to a separate test tube. The tubes are agitated, and the solubility is observed at room temperature. Observations are categorized as "soluble," "sparingly soluble," or "insoluble."

-

Heating: For samples that are sparingly soluble or insoluble at room temperature, the mixture can be gently heated to assess solubility at elevated temperatures.

Based on its structure, this compound is expected to be poorly soluble in water due to the hydrophobic nature of the bromodifluorophenyl group. It is anticipated to have good solubility in polar organic solvents such as alcohols, acetone, and ethyl acetate, and moderate solubility in less polar solvents like dichloromethane and toluene.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.

Sample Preparation for NMR

A sample of 5-10 mg for ¹H NMR or 30-40 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6] The choice of solvent is crucial, as it must dissolve the compound without having interfering signals.

-

¹H NMR: The proton NMR spectrum is expected to show a signal for the benzylic protons (-CH₂OH) and the aromatic protons. The benzylic protons would likely appear as a singlet, which may show coupling to the hydroxyl proton unless D₂O exchange is performed. The two equivalent aromatic protons would appear as a triplet due to coupling with the two adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The carbon bearing the bromine, the carbons bearing the fluorine atoms, the carbon attached to the benzyl group, the benzylic carbon, and the two equivalent aromatic carbons would all have characteristic chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms. The chemical shift of this signal would be characteristic of fluorine atoms on an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation for IR (Solid)

For a solid sample, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is ground with dry potassium bromide (100-200 mg) to a fine powder. This mixture is then pressed under high pressure to form a transparent pellet, which is placed in the IR spectrometer.[4]

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (aromatic and aliphatic): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the benzylic C-H bonds.

-

C=C Stretch (aromatic): One or more bands in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bonds in the benzene ring.

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.

-

C-F and C-Br Stretches: These will appear in the fingerprint region (below 1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. Common fragmentation patterns would involve the loss of the hydroxyl group, water, and cleavage of the benzylic C-C bond.

Safety and Handling

Based on available safety data sheets, this compound is classified as a hazardous substance. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a key building block in synthetic chemistry with significant potential in drug discovery and materials science. This guide has provided a detailed overview of its physical properties and the standard experimental procedures for their determination. While a complete set of experimentally verified data, particularly spectroscopic data, is not fully available in the public domain, the information and protocols presented here offer a solid foundation for researchers working with this compound. Adherence to proper experimental techniques and safety protocols is essential for the successful and safe utilization of this compound in research and development.

References

- NIST. (n.d.). This compound, 2-methylpropyl ether. NIST Chemistry WebBook.

- NIST. (n.d.). This compound, ethyl ether. NIST Chemistry WebBook.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis.

- The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- PubChemLite. (n.d.). This compound (C7H5BrF2O).

- Hairui Chemical. (n.d.). 4-Bromo-2,6-difluorobenzyl alcohol_162744-59-4.

- ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.

- The Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II).

- Mesbah Energy. (2021, April 18). Basics of NMR Sample preparation and analysis of NMR analysis data.

Sources

4-Bromo-2,6-difluorobenzyl alcohol structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-2,6-difluorobenzyl alcohol

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Addressed to researchers, scientists, and professionals in drug development, this document outlines a multi-faceted analytical approach leveraging Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Beyond a mere recitation of procedures, this guide delves into the rationale behind each analytical choice, emphasizing a self-validating system of protocols to ensure the highest degree of scientific integrity. The methodologies detailed herein are grounded in established principles of analytical chemistry and are supported by authoritative references to provide a robust and reliable strategy for confirming the molecular structure of this and similar halogenated organic compounds.

Introduction: The Significance of this compound

This compound (C₇H₅BrF₂O) is a versatile building block in organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, imparts specific reactivity and physicochemical properties that are highly sought after in the development of biologically active molecules.[1] The presence of fluorine, in particular, can significantly influence metabolic stability, lipophilicity, and binding affinity of a drug candidate.[2][3] Given its role as a critical starting material, unequivocal confirmation of its structure is a prerequisite for its use in any synthetic workflow, particularly in a regulated environment such as pharmaceutical development.

This guide presents a logical workflow for the complete structural characterization of this compound, ensuring both identity and purity.

Foundational Analysis: Physicochemical Properties

Prior to advanced spectroscopic analysis, a preliminary assessment of the compound's physical properties provides a baseline for identification and handling.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₂O | [1][4][5] |

| Molecular Weight | 223.01 g/mol | [1][5][] |

| Appearance | White to light yellow powder or crystals | [1][] |

| Melting Point | 76-81 °C | [5][][7] |

| CAS Number | 162744-59-4 | [1][5][8] |

These properties, sourced from commercial suppliers and chemical databases, offer the first checkpoint for sample verification. Safe handling procedures, including the use of personal protective equipment, should be observed, as the compound is classified as a skin, eye, and respiratory irritant.[9][10][11][12][13]

Mass Spectrometry: Unveiling the Molecular Weight and Halogen Presence

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and can provide immediate evidence of the presence of certain elements through their isotopic patterns. For this compound, the presence of bromine is a key distinguishing feature.

The Isotopic Signature of Bromine

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal abundance (approximately a 1:1 ratio).[14][15][16] This results in a characteristic "M+2" peak in the mass spectrum, where the molecular ion peak (M⁺) is accompanied by another peak of similar intensity at two mass units higher. The observation of this pattern is strong evidence for the presence of a single bromine atom in the molecule.[14][15][16]

Expected Mass Spectrum Data

The following table outlines the expected major peaks in the electron ionization (EI) mass spectrum of this compound.

| m/z (mass-to-charge ratio) | Ion | Expected Relative Intensity | Interpretation |

| 222 | [C₇H₅⁷⁹BrF₂O]⁺ | ~100% | Molecular ion peak (M⁺) with ⁷⁹Br |

| 224 | [C₇H₅⁸¹BrF₂O]⁺ | ~98% | Molecular ion peak (M+2) with ⁸¹Br |

| 204 | [C₇H₄⁷⁹BrF₂]⁺ | Variable | Loss of H₂O from M⁺ |

| 206 | [C₇H₄⁸¹BrF₂]⁺ | Variable | Loss of H₂O from M+2 |

| 143 | [C₇H₅F₂O]⁺ | Variable | Loss of Br from M⁺ |

| 125 | [C₆H₂F₂O]⁺ | Variable | Further fragmentation |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or dichloromethane.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: 50-300 m/z

-

-

Data Acquisition: Introduce the sample into the instrument via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peaks at m/z 222 and 224 and compare their relative intensities to the expected 1:1 ratio for bromine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the atomic connectivity.

The Logic of Multi-Nuclear NMR

The presence of fluorine atoms introduces both opportunities and challenges in NMR analysis. The large chemical shift range and the coupling between ¹⁹F, ¹H, and ¹³C nuclei provide rich structural information but can also complicate the spectra.[2][3] A comprehensive approach using multiple NMR experiments is therefore essential.

Caption: Workflow for NMR-based structure elucidation.

Expected NMR Data

The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for this compound in a standard solvent like CDCl₃.

¹H NMR (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.25 | t | 2H | H-3, H-5 | Aromatic protons coupled to two adjacent fluorine atoms. |

| ~ 4.80 | s | 2H | -CH₂- | Methylene protons adjacent to the aromatic ring and hydroxyl group. |

| ~ 2.00 | br s | 1H | -OH | Labile hydroxyl proton; may exchange with D₂O. |

¹³C NMR (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 (t) | C-2, C-6 | Carbons directly bonded to fluorine, showing a large ¹JCF coupling. |

| ~ 130 (t) | C-3, C-5 | Aromatic carbons coupled to adjacent fluorine atoms (²JCF). |

| ~ 120 (t) | C-1 | Quaternary carbon attached to the CH₂OH group, coupled to two ortho fluorine atoms. |

| ~ 115 (t) | C-4 | Quaternary carbon attached to bromine, coupled to two meta fluorine atoms. |

| ~ 60 | -CH₂- | Aliphatic carbon of the benzyl alcohol moiety. |

¹⁹F NMR (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -110 | t | F-2, F-6 | Two equivalent fluorine atoms coupled to the adjacent aromatic protons (H-3, H-5). |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup:

-

Spectrometer: 500 MHz or higher field instrument.

-

Experiments:

-

Standard ¹H NMR.

-

¹³C NMR with proton decoupling.

-

¹⁹F NMR with proton decoupling.

-

(Optional) 2D experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) for unambiguous assignment.

-

-

-

Data Acquisition: Acquire spectra at room temperature. Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for the ¹³C NMR.

-

Data Processing and Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign all peaks based on their chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the key functional groups are the hydroxyl (-OH) group and the substituted benzene ring.

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3600-3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| ~2900 | Medium | C-H stretch | Aliphatic (-CH₂-) |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1250-1000 | Strong | C-O stretch | Primary Alcohol |

| 1100-1000 | Strong | C-F stretch | Aryl Fluoride |

| ~600 | Medium | C-Br stretch | Aryl Bromide |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Mode: Attenuated Total Reflectance (ATR).

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum. Analyze the resulting absorbance spectrum and assign the major peaks to their corresponding functional groups. The presence of a broad band in the 3600-3200 cm⁻¹ region is indicative of the hydroxyl group.[17]

Synthesis and Data Integration: A Holistic Approach

Caption: Integration of analytical data for final structure confirmation.

The MS data confirms the elemental composition and the presence of bromine. The FTIR data confirms the presence of the key functional groups. The NMR data provides the definitive connectivity map, showing how all the atoms are assembled. When all three techniques provide data consistent with the proposed structure of this compound, the elucidation can be considered complete and trustworthy.

Conclusion

The structural elucidation of this compound requires a systematic and multi-faceted analytical strategy. By logically combining the insights from Mass Spectrometry, multi-nuclear NMR, and FTIR spectroscopy, researchers can achieve an unambiguous confirmation of the compound's identity and integrity. The protocols and interpretive frameworks presented in this guide offer a robust, self-validating system to ensure the quality and reliability of this critical synthetic intermediate, thereby upholding the principles of scientific rigor in research and development.

References

- PubChem. This compound.

- Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. [Link]

- Chemistry LibreTexts. (2020). 16.

- Chemistry LibreTexts. (2023).

- ResearchGate. FTIR spectra of corresponding products for each alcohol. [Link]

- Taylor & Francis Online. (2021). Insights into non-ideal behaviour of benzyl alcohol with (C2-C4)

- ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

- NIST WebBook. This compound, 2-methylpropyl ether. National Institute of Standards and Technology. [Link]

- Pearson+. The molecule that gave the mass spectrum shown here contains a halogen. [Link]

- Tetrahedron. 162744-59-4 | this compound. [Link]

- ResearchGate. FTIR spectra of liquid benzyl alcohol. [Link]

- ACS Publications. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. [Link]

- SpectraBase. Benzyl alcohol - Optional[FTIR] - Spectrum. [Link]

- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

- JEOL Ltd.

- The Royal Society of Chemistry. Contents. [Link]

- Organic Syntheses. Organic Syntheses Procedure. [Link]

- NIST WebBook. This compound, ethyl ether. National Institute of Standards and Technology. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 3. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 4. PubChemLite - this compound (C7H5BrF2O) [pubchemlite.lcsb.uni.lu]

- 5. This compound 98 162744-59-4 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 162744-59-4 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. 4-溴-2,6-二氟苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. tandfonline.com [tandfonline.com]

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-2,6-difluorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 4-bromo-2,6-difluorobenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding the spectral characteristics of this compound is crucial for its unambiguous identification, purity assessment, and successful application in complex synthetic pathways. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features and analytical methodologies.

Introduction to this compound

This compound, with the chemical formula C₇H₅BrF₂O and a molecular weight of 223.01 g/mol , is a solid, white to light yellow crystalline powder.[][2] Its structure, featuring a bromine atom and two fluorine atoms on the benzene ring, imparts unique chemical properties that are valuable in organic synthesis.[] The CAS number for this compound is 162744-59-4.[][2]

The effective use of this reagent in research and development hinges on verifiable and accurate analytical data. Spectroscopic techniques provide a powerful toolkit for the structural elucidation and quality control of such molecules.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic signatures. The aromatic ring, the benzylic alcohol group, and the halogen substituents all give rise to characteristic signals in NMR, IR, and MS analyses.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Spectroscopy

A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are then acquired on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.

¹H NMR Spectral Data (Predicted)

While specific experimental data is being sourced, a predicted ¹H NMR spectrum would exhibit the following key features:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | 7.1 - 7.4 | Doublet of doublets (dd) or Multiplet (m) | 2H |

| -CH₂- | ~4.7 | Singlet (s) or Triplet (t) | 2H |

| -OH | Variable (broad singlet) | Broad Singlet (br s) | 1H |

The chemical shifts of the aromatic protons are influenced by the deshielding effect of the aromatic ring and the electron-withdrawing nature of the halogen substituents. The benzylic protons (-CH₂-) are expected to appear as a singlet, though coupling to the hydroxyl proton may cause splitting into a triplet, which can be confirmed by D₂O exchange. The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Br | 115 - 125 |

| C-F | 155 - 165 (with C-F coupling) |

| C-H (aromatic) | 110 - 130 (with C-F coupling) |

| C-CH₂OH (aromatic) | 135 - 145 |

| -CH₂OH | 60 - 65 |

The carbons directly attached to the highly electronegative fluorine atoms will show significant downfield shifts and exhibit characteristic carbon-fluorine coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds within the molecule.

Experimental Protocol: IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Key IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (primary alcohol) | 1000 - 1075 | Strong |

| C-F Stretch | 1000 - 1400 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

The broad O-H stretching band is a hallmark of the alcohol functional group.[3] The presence of aromatic C-H and C=C stretching vibrations confirms the benzene ring.[4][5][6] The strong absorptions in the lower wavenumber region are indicative of the carbon-halogen bonds.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting fragments are analyzed by a mass analyzer.

Predicted Mass Spectrum and Fragmentation

The predicted mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion and bromine-containing fragments will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Adducts: [8]

| Adduct | m/z |

| [M+H]⁺ | 222.95645 |

| [M+Na]⁺ | 244.93839 |

| [M-H]⁻ | 220.94189 |

Expected Fragmentation Pathway:

Caption: Predicted electron ionization fragmentation pathway for this compound.

Common fragmentation patterns for benzyl alcohols include the loss of a water molecule (M-18), and cleavage of the C-C bond adjacent to the oxygen atom. The loss of the bromine atom can also lead to the formation of a stable tropylium-like ion.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its identification and characterization. The data presented in this guide, including predicted spectral features and established experimental protocols, serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Adherence to these analytical techniques ensures the quality and integrity of this important chemical intermediate.

References

- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.

- Columbia University. (n.d.). Table of Characteristic IR Absorptions.

- PubChemLite. (n.d.). This compound (C7H5BrF2O).

- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.

- UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- Spectroscopy Online. (2023). Halogenated Organic Compounds.

Sources

- 2. 4-ブロモ-2,6-ジフルオロベンジルアルコール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS Reg. No. 3257-49-6 [webbook.nist.gov]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. PubChemLite - this compound (C7H5BrF2O) [pubchemlite.lcsb.uni.lu]

role of fluorine and bromine substituents in 4-Bromo-2,6-difluorobenzyl alcohol

An In-Depth Technical Guide: The Strategic Role of Fluorine and Bromine Substituents in 4-Bromo-2,6-difluorobenzyl alcohol

Introduction

This compound is a highly functionalized aromatic building block that has garnered significant attention in medicinal chemistry, agrochemicals, and materials science.[1] Its utility stems not from a single feature, but from the precise interplay of its three halogen substituents. The two ortho-fluorine atoms and the para-bromine atom each impart distinct, and often synergistic, physicochemical and reactive properties. This guide provides an in-depth analysis of these roles for researchers, scientists, and drug development professionals. We will dissect the individual contributions of the fluorine and bromine atoms to the molecule's reactivity, metabolic stability, and binding interactions, and explore how these features are leveraged in modern chemical synthesis and drug design.

Core Physicochemical and Structural Attributes

The unique substitution pattern of this compound defines its fundamental properties. These attributes are the foundation upon which its utility is built.

| Property | Value | Source(s) |

| CAS Number | 162744-59-4 | [2][3][4][] |

| Molecular Formula | C₇H₅BrF₂O | [3] |

| Molecular Weight | 223.01 g/mol | [2][3] |

| Appearance | White to yellow powder or crystals | [] |

| Melting Point | 76-81 °C | [2] |

| SMILES String | OCc1c(F)cc(Br)cc1F | [2] |

| InChI Key | LSRHFWSNUFIKER-UHFFFAOYSA-N | [2] |

The Defining Influence of Ortho-Difluoro Substitution

The two fluorine atoms at the 2- and 6-positions are arguably the most influential substituents in modulating the core electronic and metabolic properties of the molecule.

Potent Inductive Effects and Reactivity Modulation

Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful electron-withdrawing inductive effect (-I effect).[6][7] This effect has several profound consequences:

-

Ring Deactivation: The withdrawal of electron density deactivates the aromatic ring towards electrophilic aromatic substitution.

-

pKa Modification: The inductive pull of the two ortho-fluorines significantly increases the acidity of the benzylic alcohol's hydroxyl proton compared to a non-fluorinated analogue. This can alter hydrogen bonding capabilities and solubility profiles.[8]

-

Altered Nucleophilicity: The reduced electron density on the ring and benzylic carbon influences the molecule's reactivity in subsequent synthetic transformations.

Caption: Inductive effects of fluorine atoms on the aromatic ring.

Engineering Metabolic Stability: The "Fluorine Shield"

In drug development, a primary reason for incorporating fluorine is to enhance metabolic stability.[6][9] The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~105.4 kcal/mol) than a carbon-hydrogen (C-H) bond.[10] This has a critical impact on drug metabolism:

-

Blocking Oxidative Metabolism: Many drug candidates fail due to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes. By replacing a metabolically labile C-H bond with a robust C-F bond, this metabolic pathway can be effectively blocked.[11][12] In this molecule, the fluorines shield the ortho positions from such attacks.

-

Increased Bioavailability: By slowing down metabolic clearance, the bioavailability and half-life of a drug can be significantly extended, leading to improved pharmacokinetic profiles.[11][12][13]

Caption: Workflow illustrating metabolic blocking by fluorine substituents.

The Versatile Role of the Para-Bromine Substituent

The bromine atom at the 4-position provides a complementary set of properties, primarily centered around synthetic versatility and its ability to form specific, non-covalent interactions.

Halogen Bonding: A Key Non-Covalent Interaction

Once viewed merely as a lipophilic substituent, bromine is now recognized as a powerful halogen bond (XB) donor.[14] This phenomenon arises from an anisotropic distribution of electron density on the bromine atom, creating a region of positive electrostatic potential (the σ-hole) opposite the C-Br covalent bond.[15][16]

-

Directional Interactions: This σ-hole can interact favorably with electron-rich atoms (Lewis bases) such as oxygen, nitrogen, or sulfur, which are common in protein backbones and side chains.[14][15]

-

Enhancing Affinity and Selectivity: A well-positioned halogen bond can significantly increase the binding affinity and selectivity of a ligand for its target protein, making it a crucial tool in rational drug design.[15][17][18] The strength of the halogen bond increases with the polarizability of the halogen (I > Br > Cl >> F), making bromine an excellent choice for this purpose.[15]

Caption: Diagram of a halogen bond between bromine and a carbonyl oxygen.

A Versatile Synthetic Handle

The C-Br bond is a cornerstone of modern organic synthesis, providing a reliable reactive site for forming new carbon-carbon and carbon-heteroatom bonds. This makes this compound an invaluable intermediate.[1] It is an ideal substrate for a wide array of cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids/esters to form biaryl compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

-

Heck Coupling: Reaction with alkenes.

This synthetic flexibility allows for the rapid generation of diverse molecular libraries, which is essential for structure-activity relationship (SAR) studies in drug discovery.

Synergistic Effects and Applications

The true power of this compound lies in the combined effects of its substituents. The electron-withdrawing fluorines modulate the electronics of the ring, while the bromine provides a specific and highly versatile point for chemical elaboration. This combination has made it a key intermediate in the synthesis of various biologically active molecules, including potent and selective RET (Rearranged during Transfection) kinase inhibitors for cancer therapy.[19]

Caption: A generalized synthetic workflow utilizing the subject compound.

Experimental Protocols

To provide practical context, this section outlines key experimental procedures relevant to the synthesis and application of this compound.

Protocol: Synthesis of this compound

This protocol is based on the reduction of the corresponding carboxylic acid, a common and efficient synthetic route.[19]

-

Objective: To synthesize this compound from 4-Bromo-2,6-difluorobenzoic acid.

-

Materials:

-

4-Bromo-2,6-difluorobenzoic acid

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

Dissolve 4-Bromo-2,6-difluorobenzoic acid (1.0 eq) in anhydrous THF (approx. 0.2 M) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add borane-dimethyl sulfide complex (approx. 10 eq) dropwise to the stirred solution. Causality: Borane is the reducing agent. It is added slowly and at a low temperature to control the exothermic reaction and prevent side reactions.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C.

-

Stir the reaction at 60 °C for 16 hours or until reaction completion is confirmed by TLC or LC-MS analysis.

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of methanol. Causality: Methanol reacts with excess borane to safely decompose it into non-reactive trimethyl borate and hydrogen gas.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

The resulting crude solid, this compound, can often be used without further purification or can be recrystallized if necessary.

-

Protocol: Suzuki Cross-Coupling Reaction

This protocol demonstrates the use of the bromine atom as a synthetic handle.

-

Objective: To couple an aryl boronic acid with this compound.

-

Materials:

-

This compound (1.0 eq)

-

Aryl boronic acid (1.2 eq)

-

Pd(PPh₃)₄ (Palladium catalyst, 0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq) as a 2M aqueous solution

-

1,4-Dioxane or Toluene/Ethanol mixture (solvent)

-

-

Procedure:

-

To a reaction vessel, add this compound, the aryl boronic acid, and the palladium catalyst.

-

Purge the vessel with an inert gas for 10-15 minutes. Causality: The palladium catalyst is sensitive to oxygen, especially at high temperatures. Removing oxygen prevents catalyst degradation and ensures efficient catalytic turnover.

-

Add the solvent (e.g., 1,4-Dioxane) followed by the aqueous sodium carbonate solution. Causality: The base (Na₂CO₃) is essential for the transmetalation step in the catalytic cycle, activating the boronic acid.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Conclusion

The strategic placement of two fluorine atoms and one bromine atom on a benzyl alcohol scaffold creates a uniquely powerful and versatile chemical intermediate. The fluorine substituents provide a "metabolic shield" by virtue of the strong C-F bond, while also modulating the electronic properties of the molecule.[6][11][20] The bromine atom acts as a robust and reliable synthetic handle for building molecular complexity and can participate in highly specific halogen bonding interactions to enhance biological target affinity.[15][16][21] Understanding the distinct and synergistic roles of these halogens is paramount for researchers and drug developers seeking to leverage this compound in the rational design of next-generation pharmaceuticals and advanced materials.

References

- Priya A., Mahesh Kumar N., & Shachindra L. N. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical and Life Sciences. [Link]

- Auffinger, P., Hays, F. A., Politzer, P., & Sussman, J. L. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.

- Beste, K. Y., & Jackson, K. N. (2022).

- Ni, K., & O'Hagan, D. (2015). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

- Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. [Link]

- Singh, I., Kumar, A., & Kumar, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]

- Gupta, P. S. (2019). Role of Fluorine in Drug Design and Drug Action.

- Ruszczyńska, A., & Karwowski, B. T. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

- Auffinger, P., Hays, F. A., Politzer, P., & Sussman, J. L. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. PubMed. [Link]

- Ho, P. S. (2014). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Taylor & Francis Online. [Link]

- Auffinger, P., Hays, F. A., Politzer, P., & Sussman, J. L. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. R Discovery. [Link]

- Ruszczyńska, A., & Karwowski, B. T. (2021). Introducing bromine in the molecular structure as a good strategy to the drug design. Journal of Medical Science. [Link]

- Chem-Impex. (n.d.). This compound. Chem-Impex. [Link]

- Ruszczyńska, A., & Karwowski, B. T. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

- Bhattarai, P., Trombley, T., & Altman, R. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

- Ruszczyńska, A., & Karwowski, B. T. (2021). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. [Link]

- Ibrahim, M. A. (2019). Halogen Bonding: A New Frontier in Medicinal Chemistry.

- Various Authors. (2021). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.

- Johnson, B. F., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC - NIH. [Link]

- Rakhmanin, Y. A., & Egorova, N. A. (2021). On the issue of the toxic effect of bromine and its inorganic compounds on the body (literature review).

- NIST. (n.d.). This compound, 2-methylpropyl ether. NIST WebBook. [Link]

- LibreTexts. (2019). Bromine. Medicine LibreTexts. [Link]

- GOV.UK. (2022). Bromine: toxicological overview. GOV.UK. [Link]

- Rauws, A. G. (1983). Pharmacokinetics of bromide ion—an overview. OUCI. [Link]

- Tetrahedron. (n.d.). This compound. Tetrahedron. [Link]

- Google Patents. (n.d.). Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

- Iovine, V., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC - PubMed Central. [Link]

- Gupta, P. S. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

- FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. FAQ. [Link]

- PubChem. (n.d.). 2,6-Difluorobenzyl alcohol. PubChem - NIH. [Link]

- Google Patents. (n.d.). Preparation method of 2,6-difluorobenzyl bromide.

- Özer, M., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-溴-2,6-二氟苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 162744-59-4 | this compound | Tetrahedron [thsci.com]

- 6. tandfonline.com [tandfonline.com]